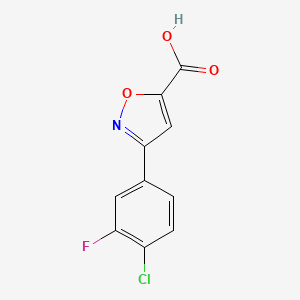
3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as sodium hydroxide or potassium carbonate, used in cyclization and substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.
科学的研究の応用
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological studies: It can be used to study the interactions of oxazole derivatives with biological targets.
作用機序
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorobenzeneboronic acid
Uniqueness
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the specific substitution pattern on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H5ClFNO3 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC名 |
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChIキー |
LWFMPFVTVQJLGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
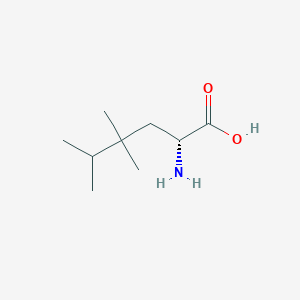
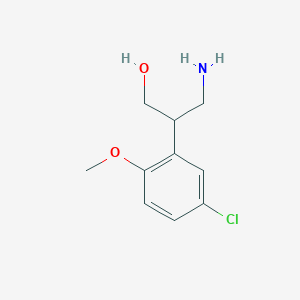
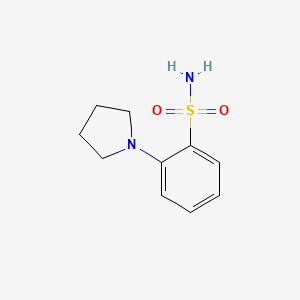
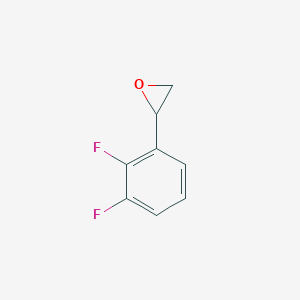





![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)


